((N-Acryloylamino)phenyl)mercuric chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chalcone Derivatives in Pharmaceutical Sciences

Summary of the Application: Chalcones are natural phytoconstituents widely distributed in plants and have revealed a variety of biological activities that may benefit human health, such as antimicrobial, anti-inflammatory, anticancer activity, and antioxidant .

Methods of Application: Novel chalcone derivatives were synthesized using Acetophenone and substituted aldehydes to form Chalcone derivatives . A molecular docking study of these novel chalcone derivatives was performed using Schrodinger (Maestro 11.5v) with PDB Id: 4PVR for drug protein interaction study .

Results or Outcomes: Among the synthesized compounds, some showed good antibacterial activity, whereas others showed moderate antibacterial activity comparable to the reference drug Chloramphenicol .

4-Chloro-2-Nitroaniline in Nonlinear Optics

Summary of the Application: 4-chloro-2-nitroaniline (4Cl2NA) is an organic nonlinear optical single crystal developed for applications in optoelectronics, photonics, nonlinear optical, and laser technology .

Methods of Application: The 4Cl2NA crystal was grown by the slow evaporation method at 40 °C . The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis .

Results or Outcomes: The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

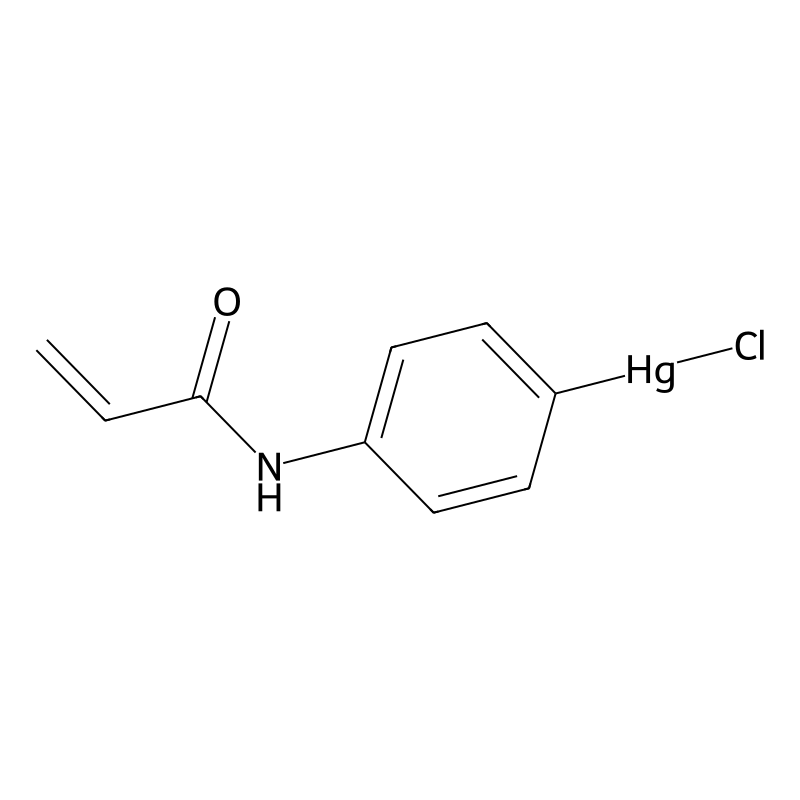

((N-Acryloylamino)phenyl)mercuric chloride is an organomercury compound characterized by its unique chemical structure, which includes a mercury atom bonded to a chloro group and a phenyl ring substituted with a prop-2-enoylamino group. Its molecular formula is , and it has a molecular weight of approximately 382.21 g/mol. The compound typically appears as a yellow crystalline powder and is soluble in organic solvents, with a melting point ranging from 160 to 162 °C .

- Oxidation: This compound can be oxidized to form different mercury-containing products, often using agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can undergo reduction reactions to yield less oxidized mercury species, commonly facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chloro group in the compound can be substituted with other functional groups under appropriate conditions, typically involving nucleophilic reagents like sodium methoxide or potassium tert-butoxide .

Research indicates that ((N-Acryloylamino)phenyl)mercuric chloride exhibits potential biological activity, particularly in antimicrobial and anticancer domains. The mechanism of action involves the binding of the compound to thiol groups in proteins, which inhibits enzyme activity and disrupts cellular processes. This interaction can lead to cytotoxic effects, impacting various signaling pathways critical for cell survival and proliferation .

The synthesis of ((N-Acryloylamino)phenyl)mercuric chloride generally involves the reaction of 4-(prop-2-enoylamino)phenylmercury with a chlorinating agent. This reaction is conducted under controlled conditions to ensure selective formation of the desired product. Industrial production mirrors these synthetic routes but operates on a larger scale, utilizing industrial-grade reagents while adhering to safety and environmental standards due to the toxic nature of mercury compounds .

This compound has diverse applications across several fields:

- Chemistry: Used as a reagent in organic synthesis and catalysis.

- Biology: Investigated for its potential biological effects, including antimicrobial properties.

- Medicine: Ongoing research explores its therapeutic potential for various medical conditions.

- Industry: Employed in developing advanced materials and electronic components .

Studies have focused on the interactions of ((N-Acryloylamino)phenyl)mercuric chloride with various biological molecules. Its ability to bind to thiol groups suggests significant implications for enzyme inhibition and cellular disruption. These interactions are critical for understanding its potential therapeutic uses as well as its toxicological profiles .

Several compounds share structural similarities with ((N-Acryloylamino)phenyl)mercuric chloride:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methylmercury | Neurotoxic organomercury compound | Known for severe neurotoxic effects |

| Phenylmercury | Similar structure but lacks chloro and prop-2-enoylamino groups | Less complex reactivity compared to ((N-Acryloylamino)phenyl)mercuric chloride |

| Ethylmercury | Used as a vaccine preservative | Structurally different but shares mercury as a central atom |

((N-Acryloylamino)phenyl)mercuric chloride stands out due to its specific functional groups that confer distinct chemical and biological properties, making it unique among organomercury compounds .